molecular formula C18H16IN3O2S B251029 N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide

Numéro de catalogue: B251029
Poids moléculaire: 465.3 g/mol
Clé InChI: POVQIZZWZUMLPO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide, also known as BBIBP 3226, is a small molecule compound that has been extensively studied for its potential therapeutic applications. BBIBP 3226 is a benzothiazole derivative that exhibits potent anti-cancer properties and has been shown to inhibit the growth of a variety of cancer cell lines.

Applications De Recherche Scientifique

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide 3226 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound 3226 works by targeting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are both involved in tumor angiogenesis.

Mécanisme D'action

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide 3226 inhibits the activity of VEGFR and PDGFR by binding to their respective tyrosine kinase domains. This prevents the activation of downstream signaling pathways that are involved in angiogenesis and tumor growth. In addition, this compound 3226 has been shown to induce apoptosis in cancer cells, further inhibiting tumor growth.
Biochemical and Physiological Effects
This compound 3226 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting angiogenesis and inducing apoptosis, this compound 3226 has been shown to inhibit the migration and invasion of cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide 3226 for lab experiments is its potent anti-cancer properties, which make it a valuable tool for studying cancer biology and developing new cancer therapies. However, this compound 3226 has some limitations for lab experiments. For example, it is a small molecule compound that may not be suitable for targeting certain types of cancer cells. In addition, its mechanism of action may not be fully understood, which could limit its usefulness in certain types of experiments.

Orientations Futures

There are a number of future directions for research on N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide 3226. One area of interest is the development of new derivatives of this compound 3226 that exhibit improved potency and selectivity for specific types of cancer cells. Another area of interest is the investigation of the mechanism of action of this compound 3226 in more detail, which could lead to the development of new cancer therapies. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound 3226 in humans.

Méthodes De Synthèse

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide 3226 can be synthesized using a multistep process that involves the reaction of 2-aminothiophenol with 2-bromo-4-iodobenzoic acid, followed by acylation with butanoyl chloride. The resulting compound is then subjected to a cyclization reaction to form the benzothiazole ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Propriétés

Formule moléculaire

C18H16IN3O2S

Poids moléculaire

465.3 g/mol

Nom IUPAC

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide

InChI

InChI=1S/C18H16IN3O2S/c1-2-5-16(23)22-18-21-14-9-8-11(10-15(14)25-18)20-17(24)12-6-3-4-7-13(12)19/h3-4,6-10H,2,5H2,1H3,(H,20,24)(H,21,22,23)

Clé InChI

POVQIZZWZUMLPO-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3I

SMILES canonique

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3I

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.